molecular formula C21H26BrNO2 B4877900 N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide

N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide

Katalognummer B4877900
Molekulargewicht: 404.3 g/mol
InChI-Schlüssel: PZXUCHSYEAQYDD-XQRVVYSFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide, also known as BRM-3, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of adamantyl-substituted amides, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide has been shown to possess significant antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. In addition, N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide has been shown to inhibit the growth and metastasis of cancer cells in animal models.

Wirkmechanismus

The mechanism of action of N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cancer cell survival and proliferation. Specifically, N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide can alter the expression of various genes involved in cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective anticancer agent. In addition to its antitumor activity, N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide has also been shown to possess anti-inflammatory and antiviral properties. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the replication of certain viruses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide is its high specificity and selectivity for cancer cells, which minimizes the risk of toxicity and side effects. However, one of the limitations of N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide is its poor solubility in water, which can make it difficult to administer in vivo. This issue can be addressed by formulating N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide in a suitable delivery system, such as liposomes or nanoparticles.

Zukünftige Richtungen

There are several future directions for the development and optimization of N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide as an anticancer agent. One area of focus is the identification of biomarkers that can predict the response of cancer cells to N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide treatment. This can help to personalize treatment and improve patient outcomes. Another area of focus is the optimization of the formulation and delivery of N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide to improve its solubility and bioavailability. Finally, further studies are needed to investigate the potential of N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide in combination with other anticancer agents to enhance its efficacy and overcome drug resistance.

Eigenschaften

IUPAC Name

(Z)-N-(1-adamantyl)-3-(3-bromo-4-methoxyphenyl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrNO2/c1-23(21-11-15-7-16(12-21)9-17(8-15)13-21)20(24)6-4-14-3-5-19(25-2)18(22)10-14/h3-6,10,15-17H,7-9,11-13H2,1-2H3/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXUCHSYEAQYDD-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC(=C(C=C1)OC)Br)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C\C1=CC(=C(C=C1)OC)Br)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide
Reactant of Route 2
Reactant of Route 2
N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide
Reactant of Route 3
Reactant of Route 3
N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide
Reactant of Route 4
Reactant of Route 4
N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide
Reactant of Route 5
Reactant of Route 5
N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide
Reactant of Route 6
Reactant of Route 6
N-1-adamantyl-3-(3-bromo-4-methoxyphenyl)-N-methylacrylamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.